Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate
Overview
Description
Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate is a complex organic compound with a molecular formula of C18H15BrN2O5 This compound is characterized by the presence of a bromophenyl group, an imidazolidinone ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting 4-bromobenzaldehyde with glycine in the presence of a suitable catalyst.
Acylation Reaction: The resulting imidazolidinone intermediate is then acylated with 4-aminobenzoic acid to form the desired product.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or ketones.
Scientific Research Applications
Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
Uniqueness
Methyl 4-{2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-YL]acetamido}benzoate is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-28-18(26)12-2-6-14(7-3-12)21-16(24)10-23-17(25)11-22(19(23)27)15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNVFIOYWVYDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CN(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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